

Characterization of Butylone: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylone**

Cat. No.: **B606430**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of **Butylone** (β -keto-N-methylbenzodioxolylbutanamine), a synthetic cathinone. The information presented is intended to support research, drug development, and forensic analysis.

Spectroscopic Data for Butylone

The structural elucidation of **Butylone** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of **Butylone**.

¹H NMR Data:

The proton NMR spectrum of **Butylone** exhibits characteristic signals corresponding to the protons in its structure. The following table summarizes the key chemical shifts (δ) and their assignments.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic (H-6')	7.87	dd	8.1, 1.8
Aromatic (H-2')	7.67	d	1.8
Aromatic (H-5')	7.18	d	8.1
Methylenedioxy (O-CH ₂ -O)	6.29	s	-
Methine (CH)	5.19	t	5.1
N-Methyl (N-CH ₃)	2.88	s	-
Methylene (CH ₂)	2.22	m	-
Methyl (CH ₃)	1.07	t	7.5

¹³C NMR Data:

The carbon-13 NMR spectrum provides information on the carbon framework of the **Butylone** molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	~200-210
Aromatic (C-Ar)	~100-150
Methylenedioxy (O-CH ₂ -O)	~101
Methine (CH)	~60-70
N-Methyl (N-CH ₃)	~30-40
Methylene (CH ₂)	~20-30
Methyl (CH ₃)	~10-15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **Butylone**. The ATR-FTIR spectrum shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300-3400	N-H Stretch	Secondary Amine
~3000-3100	C-H Stretch	Aromatic
~2850-2950	C-H Stretch	Aliphatic
~1680-1700	C=O Stretch	Ketone
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250	C-O-C Stretch	Ether (Methylenedioxy)
~1040	C-O-C Stretch	Ether (Methylenedioxy)
~930	O-C-O Bend	Methylenedioxy

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Butylone**, aiding in its identification.

m/z	Proposed Fragment Ion
221	[M] ⁺ (Molecular Ion)
178	[M - C ₂ H ₅ N] ⁺
149	[M - C ₄ H ₉ NO] ⁺ (Benzodioxole-C≡O ⁺)
121	[Benzodioxole] ⁺
77	[C ₆ H ₅] ⁺
58	[C ₃ H ₈ N] ⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Synthesis of Butylone

Butylone can be synthesized from 3,4-methylenedioxybutyrophenone.^[1] The general procedure involves bromination followed by amination.

Materials:

- 3,4-methylenedioxybutyrophenone
- Bromine
- Dichloromethane (DCM)
- Aqueous methylamine (40%)
- Hydrochloric acid (HCl)
- Sodium bicarbonate
- Diethyl ether

Procedure:

- Dissolve 3,4-methylenedioxybutyrophenone in dichloromethane.
- Slowly add bromine to the solution and stir until the reaction is complete, yielding 3',4'-methylenedioxy-2-bromobutyrophenone.
- Dissolve the crude product in dichloromethane and add it to an aqueous solution of methylamine.
- Acidify the mixture with HCl.
- Separate the aqueous layer and basify it with sodium bicarbonate.
- Extract the product with diethyl ether.
- Evaporate the ether to obtain **Butylone**. The hydrochloride salt can be precipitated by adding a drop of concentrated HCl in ether.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 5-10 mg of **Butylone** in a suitable deuterated solvent (e.g., CDCl_3 , MeOD , or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

^{13}C NMR Acquisition:

- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

- Place a small amount of the solid **Butylone** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

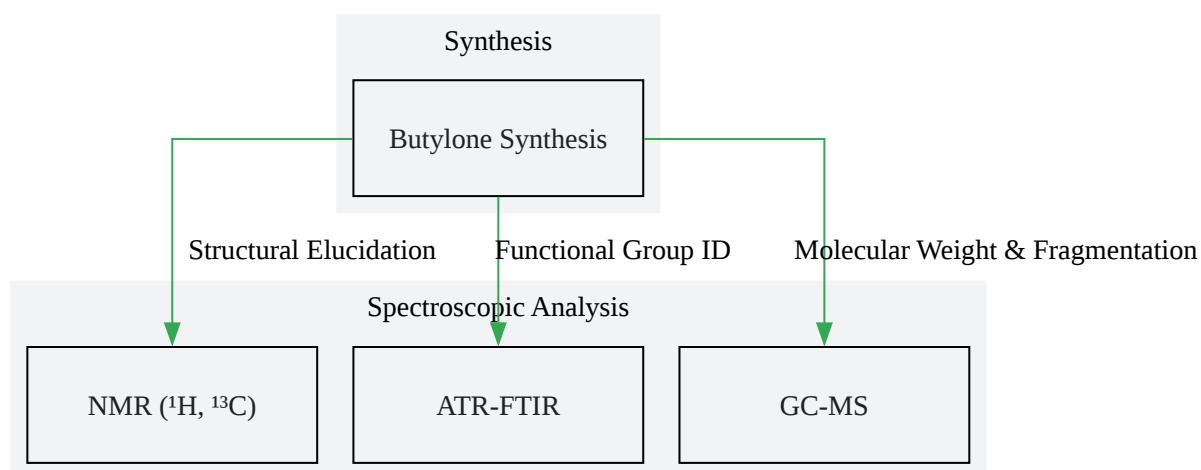
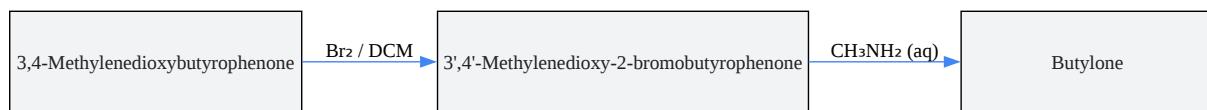
Data Acquisition:

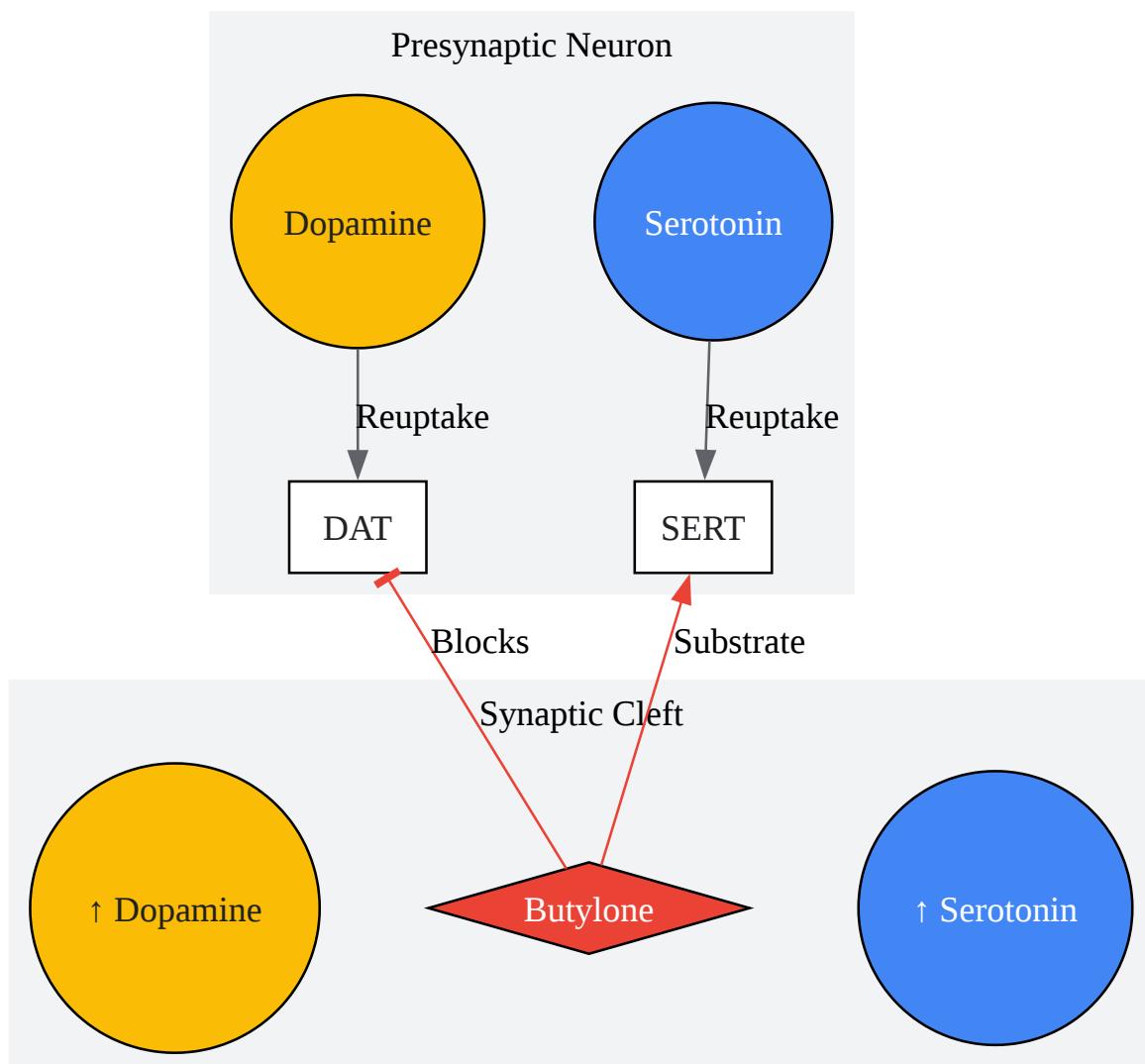
- Instrument: FTIR spectrometer equipped with a diamond ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Collect a background spectrum of the clean ATR crystal before analyzing the sample.

GC-MS Protocol

Sample Preparation:

- Dissolve a small amount of **Butylone** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the sample as necessary for analysis.



Instrumentation and Conditions:


- Gas Chromatograph:
 - Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 μm film thickness).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 40-550 amu.

Visualizations

Synthesis of Butylone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]

- To cite this document: BenchChem. [Characterization of Butylone: A Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606430#spectroscopic-data-nmr-ir-ms-for-butylone-characterization\]](https://www.benchchem.com/product/b606430#spectroscopic-data-nmr-ir-ms-for-butylone-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com